Nada quinone methide

Description

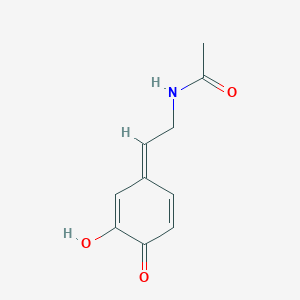

Structure

2D Structure

3D Structure

Properties

CAS No. |

117333-16-1 |

|---|---|

Molecular Formula |

C10H11NO3 |

Molecular Weight |

193.2 g/mol |

IUPAC Name |

N-[(2E)-2-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)ethyl]acetamide |

InChI |

InChI=1S/C10H11NO3/c1-7(12)11-5-4-8-2-3-9(13)10(14)6-8/h2-4,6,14H,5H2,1H3,(H,11,12)/b8-4+ |

InChI Key |

HZUDLKIKKKYMQA-XBXARRHUSA-N |

SMILES |

CC(=O)NCC=C1C=CC(=O)C(=C1)O |

Isomeric SMILES |

CC(=O)NC/C=C/1\C=CC(=O)C(=C1)O |

Canonical SMILES |

CC(=O)NCC=C1C=CC(=O)C(=C1)O |

Synonyms |

N-acetyldopamine quinone methide NADA quinone methide |

Origin of Product |

United States |

Enzymatic and Biochemical Pathways for Nada Quinone Methide Generation

Precursor Biosynthesis of N-acetyldopamine (NADA)

The journey to Nada quinone methide begins with the synthesis of its precursor, N-acetyldopamine (NADA). NADA is a catecholamine derivative that plays a pivotal role in insect physiology, particularly in the process of cuticle hardening, also known as sclerotization. ebi.ac.ukmdpi.com The biosynthesis of NADA involves the acetylation of dopamine (B1211576). This reaction is catalyzed by the enzyme arylalkylamine N-acetyltransferase (AANAT), which facilitates the transfer of an acetyl group from acetyl-CoA to dopamine. ebi.ac.uk This initial step is crucial as the resulting N-acyldopamine derivatives are the primary substrates for the subsequent enzymatic reactions leading to the formation of reactive intermediates for cross-linking. mdpi.comcore.ac.uk

The levels of NADA and its precursor, dopamine, can vary between different castes of insects, as seen in honeybees where virgin queens have significantly higher brain levels of both compounds compared to workers of the same age. ebi.ac.uk This suggests a regulated synthesis pathway that may be linked to developmental and physiological differences. NADA itself is a dopamine metabolite and is one of the major precursors for quinone-mediated tanning in the insect cuticle. ebi.ac.uk

Phenoloxidase-Mediated Oxidation of NADA to NADA Quinone

Once N-acetyldopamine (NADA) is synthesized, it undergoes oxidation to form NADA quinone. This critical step is mediated by phenoloxidases, a class of copper-containing enzymes. core.ac.uknih.govnih.govresearchgate.net These enzymes, which include tyrosinases and laccases, catalyze the oxidation of catechols like NADA to their corresponding o-quinones. mdpi.comnih.govontosight.ai This enzymatic conversion is a foundational reaction in the process of insect cuticular sclerotization. core.ac.ukias.ac.in

The phenoloxidase-catalyzed oxidation of NADA is the first stage in a multi-step process that ultimately leads to the hardening and pigmentation of the insect cuticle. core.ac.uk The resulting NADA quinone is a highly reactive intermediate. core.ac.uk The activity of phenoloxidases and the subsequent formation of NADA quinone are essential for the cross-linking of cuticular proteins and chitin (B13524), which provides the structural integrity of the exoskeleton. core.ac.ukontosight.ai Inhibition of phenoloxidase activity has been shown to halt the production of downstream products, highlighting the enzyme's critical role in this pathway. nih.gov

Isomerization to this compound

Following the formation of NADA quinone, the pathway proceeds with its isomerization to this compound. This conversion is a pivotal step, as quinone methides are highly reactive intermediates crucial for the cross-linking reactions in sclerotization. mdpi.comcore.ac.uknih.gov

Identification and Characterization of Quinone Isomerases (o-quinone:p-quinone methide isomerases)

The isomerization of NADA quinone to this compound is not a spontaneous event but is catalyzed by a specific enzyme known as quinone isomerase (o-quinone:p-quinone methide isomerase). core.ac.uknih.govmdpi.com Initial hypotheses suggested a direct oxidation of 4-alkylcatechols to quinone methides. core.ac.uk However, further research led to the discovery of a two-step process involving the initial oxidation of the catechol to a 4-alkylquinone by phenoloxidase, followed by the enzyme-catalyzed isomerization of the quinone to a hydroxyl quinone methide by quinone isomerase. core.ac.uknih.gov

These isomerases have been isolated and characterized from various insect sources, including the larval cuticle and hemolymph of Sarcophaga bullata. nih.govnih.govnih.gov The purified enzyme from S. bullata hemolymph was found to be a dimer with a native molecular weight of approximately 98,000 Da, composed of two identical subunits of 46,000 Da each. nih.gov It exhibits optimal activity at a pH of 6.0. nih.gov This enzyme readily converts both chemically and enzymatically generated NADA quinone into the highly unstable this compound. nih.gov The presence and activity of quinone isomerase are essential for preventing the self-destruction of cellular components by the highly reactive quinones generated during immune responses and for facilitating the sclerotization process. mdpi.comnih.gov

Enzymatic Mechanisms Governing Quinone to Quinone Methide Conversion

The conversion of a quinone to a quinone methide is a tautomerization reaction. mdpi.com The weak acidity of the benzylic hydrogen atom on the 4-alkyl substituent of the quinone makes this conversion possible. mdpi.com The formation of the quinone methide is understood to be a base-catalyzed process, involving the deprotonation at the benzylic position. mdpi.comnih.gov

While some 4-substituted quinones can undergo spontaneous isomerization to quinone methides, the conversion of N-acetyldopamine quinone specifically requires the catalytic action of a quinone isomerase. mdpi.commdpi.com The enzyme facilitates the tautomerization of the 4-alkyl-o-quinone to a 2-hydroxy-p-quinone methide. core.ac.uknih.gov The resulting this compound is extremely unstable and reactive. mdpi.comcore.ac.uk Its high reactivity prevents its direct isolation, but its formation can be confirmed by trapping it with nucleophiles like methanol (B129727), which results in the formation of a stable adduct, β-methoxy N-acetyldopamine. core.ac.uknih.gov This trapping experiment provides strong evidence for the transient existence of the quinone methide intermediate. core.ac.uk

Subsequent Enzymatic Transformations of this compound

The biochemical journey of this compound does not end with its formation. This highly reactive intermediate is a substrate for further enzymatic transformations that play a crucial role in the final stages of cuticular sclerotization.

Tautomerization to 1,2-Dehydro-NADA by Quinone Methide Tautomerase

A key subsequent reaction is the conversion of this compound to 1,2-dehydro-N-acetyldopamine (dehydro NADA). core.ac.uknih.gov This tautomerization is catalyzed by a distinct enzyme called quinone methide tautomerase. core.ac.uknih.gov This enzyme was identified and solubilized from the larval cuticle of Sarcophaga bullata. nih.gov

Oxidative Activation of Dehydro-NADA to Quinone Methide Imine Amide

The oxidative activation of 1,2-dehydro-N-acetyldopamine (dehydro-NADA) is a pivotal biochemical event, particularly in processes such as the sclerotization (hardening) of insect cuticles. mdpi.comnih.gov This process involves the enzymatic conversion of dehydro-NADA into a highly reactive intermediate, which is central to the formation of crosslinks within the cuticular matrix.

Research has shown that the two-electron oxidation of dehydro-NADA, contrary to what might be expected, does not yield a stable, conventional quinone. mdpi.com Instead, it directly generates a transient and highly reactive species identified as a quinone methide imine amide (QMIA). nih.govmdpi.comresearchgate.net The formation of this QMIA is the key step that "activates" the dehydro-NADA molecule for subsequent crosslinking reactions. researchgate.netnih.gov The reactivity of the QMIA is attributed to the combined presence of a quinone methide and an acylimine structure, which activates the α and β carbon atoms on the side chain for nucleophilic attack, a process termed α,β-sclerotization. researchgate.netnih.gov

While it was once debated whether the reactive species was a dehydro-NADA quinone or a quinone methide, studies have clarified that the dehydro-NADA quinone is merely a transient intermediate. nih.gov This intermediate is thermodynamically unstable and rapidly isomerizes to the more stable, and more reactive, quinone methide imine amide. nih.govscienceopen.com

The enzymatic catalysis of dehydro-NADA oxidation can proceed through different mechanisms depending on the enzyme involved, primarily tyrosinase or laccase. nih.gov

Tyrosinase-catalyzed oxidation proceeds via a two-electron oxidation pathway to generate the QMIA. nih.gov The resulting QMIA is highly reactive and can participate in several subsequent reactions. It readily forms adducts with available nucleophiles on proteins and chitin, creating the crosslinks necessary for hardening biological structures. mdpi.commdpi.com Furthermore, the QMIA can react with its parent molecule, dehydro-NADA, to form benzodioxan-type dimers. mdpi.comnih.govresearchgate.net These dimers can, in turn, react with additional QMIA molecules, leading to the formation of trimers, tetramers, and even larger oligomers. mdpi.comnih.govresearchgate.net

Laccase-catalyzed oxidation follows a different mechanistic path. nih.gov Laccase is known to primarily generate semiquinone radicals through one-electron oxidation. mdpi.comnih.gov These semiquinone radicals can exist in equilibrium with a quinone methide radical. mdpi.comresearchgate.net The subsequent reaction is a rapid radical coupling that results predominantly in the formation of dimeric products. mdpi.comnih.govresearchgate.net Unlike the tyrosinase-catalyzed reaction, this pathway does not produce significant amounts of higher-order oligomers. mdpi.comnih.gov

The distinct outcomes of these enzymatic pathways highlight the complexity and specificity of dehydro-NADA activation in biological systems.

Data Tables

Table 1: Key Enzymes and Mechanisms in the Oxidation of Dehydro-NADA.

| Enzyme | Oxidation Type | Primary Intermediate(s) | Major Products & Subsequent Reactions |

| Tyrosinase | Two-electron oxidation nih.gov | Quinone Methide Imine Amide (QMIA) nih.gov | Forms adducts with proteins and chitin; Reacts with dehydro-NADA to form dimers, trimers, and other oligomers. mdpi.comnih.govresearchgate.net |

| Laccase | One-electron oxidation nih.gov | Semiquinone radical / Quinone methide radical mdpi.comnih.govresearchgate.net | Primarily forms dimeric products via radical coupling; does not produce significant oligomers. mdpi.comnih.gov |

Table 2: Characterized Products from the Oxidative Activation of Dehydro-NADA.

| Reactants | Product Type | Specific Products | Significance |

| Dehydro-NADA + Tyrosinase | Reactive Intermediate | Quinone Methide Imine Amide (QMIA) researchgate.net | The key activated species responsible for crosslinking. nih.gov |

| QMIA + Dehydro-NADA | Dimer | Benzodioxan-type dimer mdpi.comnih.govresearchgate.net | Initial product of intermolecular reaction, capable of further polymerization. mdpi.com |

| Dimer + QMIA | Trimer/Oligomer | Trimers, tetramers, up to hexamers characterized mdpi.comresearchgate.net | Leads to extensive crosslinking and hardening of matrices like insect cuticle. mdpi.com |

| Dehydro-NADA + Laccase | Dimer | Benzodioxan-type dimer (via radical coupling) mdpi.comnih.gov | Demonstrates an alternative, non-oligomerizing pathway for sclerotization. nih.gov |

| QMIA + Protein/Chitin | Adducts/Crosslinks | Covalently linked protein-chitin-catecholamine structures mdpi.commdpi.com | Forms the structural basis of hardened biological materials. mdpi.com |

Chemical Reactivity and Mechanistic Studies of Nada Quinone Methide

Nucleophilic Addition Reactions

The reactivity of Nada quinone methide is dominated by its susceptibility to nucleophilic attack. The addition of a nucleophile to the exocyclic methylene (B1212753) group leads to the re-aromatization of the ring, a thermodynamically favorable process that results in stable adducts. wikipedia.org

Adduct Formation with Water and Alcohols (e.g., Methanol)

This compound readily reacts with water in a non-enzymatic hydration reaction to form N-acetylnorepinephrine (NANE). core.ac.uknih.gov This reaction represents a Michael-1,6-addition of water to the quinone methide intermediate. core.ac.uk The formation of NANE is a key step in the metabolism of catecholamines in certain biological systems. nih.gov

Similarly, the transient this compound can be trapped by other nucleophiles like methanol (B129727). When the enzymatic generation of this compound is performed in the presence of methanol, an additional product, β-methoxy NADA, is formed. core.ac.uknih.govnih.gov The formation of this methanol adduct, along with the hydration product, provides strong evidence for the existence of the highly reactive quinone methide intermediate. core.ac.uknih.gov The reaction with methanol has been shown to produce a racemic mixture, indicating a non-stereoselective, non-enzymatic addition of the nucleophile to the quinone methide. core.ac.uk

| Reactant | Nucleophile | Product | Reaction Type |

|---|---|---|---|

| This compound | Water (H₂O) | N-acetylnorepinephrine (NANE) | Hydration / Michael Addition |

| This compound | Methanol (CH₃OH) | β-methoxy NADA | Michael Addition |

Reactions with Biological Nucleophiles: Amino Acid Residues (e.g., N-acetylhistidine)

In biological contexts, particularly during insect cuticle sclerotization, this compound reacts with nucleophilic residues of proteins. d-nb.info Histidine is one such amino acid residue that can serve as an acceptor for oxidized NADA. d-nb.info Model studies using N-acetylhistidine (NAH) have shown that it reacts with NADA quinone to form specific adducts. d-nb.infonih.gov

Two primary types of adducts have been identified. One involves a bond between the β-position of the NADA side chain and the τ-nitrogen atom (1-N) of the imidazole (B134444) ring of histidine. d-nb.info This product is formed via a spontaneous reaction between the enzymatically generated Nada-p-quinone methide and N-acetylhistidine. d-nb.info A second type of adduct is a ring addition product, where the histidine residue attaches to the catechol ring of NADA. d-nb.infonih.gov This latter adduct can be formed through the reaction of NAH with NADA-o-quinone, an isomer of the quinone methide. d-nb.info The major products from the reaction of electrochemically prepared NADA quinone and NAH at pH 7 were identified as 6-[N-(N-acetylhistidyl)]-N-acetyldopamine and 2-[N-(N-acetylhistidyl)]-N-acetyldopamine, with the C(6) adduct being the predominant form. nih.gov

| Reactant | Biological Nucleophile | Adduct Type | Key Finding |

|---|---|---|---|

| This compound | N-acetylhistidine (NAH) | Side-chain adduct | Bond forms between NADA side-chain (β-position) and histidine imidazole ring (τ-N). d-nb.info |

| NADA-o-quinone | N-acetylhistidine (NAH) | Ring adduct | Forms C(6) and C(2) substituted products on the NADA ring. d-nb.infonih.gov |

Differentiation of Enzymatic vs. Non-Enzymatic Reaction Pathways

The formation and subsequent reactions of this compound involve both enzymatic and non-enzymatic steps. The initial oxidation of NADA to NADA quinone is catalyzed by enzymes such as tyrosinase or laccase. core.ac.uknih.gov This NADA quinone is then isomerized to this compound, a reaction that can be catalyzed by a specific enzyme, o-quinone isomerase (or 4-alkyl-o-quinone:2-hydroxy-p-quinone methide isomerase). core.ac.uknih.gov

Oligomerization and Polymerization Processes

Beyond simple adduct formation, this compound is a key participant in the formation of larger molecules through oligomerization and polymerization, processes central to the hardening and strengthening of materials like the insect cuticle. mdpi.comresearchgate.net

Dimerization, Trimerization, and Higher Oligomer Formation

The two-electron oxidation of dehydro NADA leads to a transient quinone methide that is highly prone to oligomerization. mdpi.com This reactive intermediate can react with the parent catechol (dehydro NADA) to form a benzodioxan-type dimer. mdpi.comresearchgate.netresearchgate.net This dimer can then react with another molecule of the quinone methide to form a trimer. mdpi.comresearchgate.netresearchgate.net This process can continue, leading to the formation of tetramers and other higher oligomers; structures up to hexamers have been characterized. mdpi.comresearchgate.netresearchgate.netnih.gov This polymerization is essential for cross-linking proteins and chitin (B13524), which strengthens and hardens the insect cuticle. mdpi.comresearchgate.net

Cycloaddition Reactions (e.g., [4+2] Diels-Alder)

The formation of the benzodioxan dimer from the reaction of this compound with its parent catechol can be described as a type of cycloaddition reaction. mdpi.com Specifically, related quinone systems have been shown to undergo ionic Diels-Alder type additions to form similar benzodioxan dimeric products. mdpi.com While extensive studies on the Diels-Alder reactivity of this compound itself are limited, the behavior of related o-quinone methides suggests a high potential for such reactions. uga.eduresearchgate.netrsc.org These cycloaddition reactions represent an important pathway for the rapid construction of complex molecular scaffolds from catecholamine precursors. mdpi.com

Cross-Linking Chemistry in Biomacromolecular Systems

The hardening (sclerotization) of insect cuticles is a vital biological process that transforms the soft, pale exoskeleton into a hardened, protective outer layer following ecdysis. core.ac.ukresearchgate.net This process involves the covalent cross-linking of structural biopolymers, primarily cuticular proteins and chitin, by reactive intermediates generated from catecholamine precursors. researchgate.netresearchgate.net Among these, this compound, derived from N-acetyldopamine (NADA), plays a crucial role in a mechanism known as quinone methide sclerotization. core.ac.ukresearchgate.net

This compound is a highly reactive electrophile generated in the insect cuticle through a two-step enzymatic process. core.ac.ukmdpi.com First, a phenoloxidase (such as laccase or tyrosinase) oxidizes the precursor N-acetyldopamine (NADA) to its corresponding o-quinone. core.ac.ukresearchgate.net Subsequently, a specific enzyme, o-quinone:p-quinone methide isomerase, facilitates the conversion of the NADA quinone into the transient and highly reactive this compound. core.ac.ukdntb.gov.uanii.ac.jp

Once formed, this quinone methide serves as a potent cross-linking agent. researchgate.net Its electrophilic nature drives it to react readily with available nucleophiles within the cuticular matrix. core.ac.uk The primary targets for this covalent modification are the structural cuticular proteins and the polysaccharide chitin. researchgate.netmdpi.comnih.gov The quinone methide forms adducts and cross-links, effectively gluing the protein and chitin fibers together. researchgate.netmdpi.com

Studies on various insects have provided evidence for these interactions. In grasshopper cuticle, for instance, analysis has shown that sclerotization occurs via both o-quinones and p-quinone methides derived from NADA and dehydro-NADA. usda.gov This results in a variety of C-O and C-N covalent bonds that link the side-chain carbons of the catechol moiety to amino acid residues in the cuticular proteins and possibly to chitin. usda.gov Research using recombinant cuticular proteins from the tobacco hornworm, Manduca sexta, demonstrated that these proteins form oligomers when reacted with NADA in the presence of laccase, and radiolabeled NADA was found to be covalently bound to the proteins. researchgate.net

The stabilization of the cuticular biopolymers is a direct consequence of the extensive cross-linking network forged by this compound. This process, termed quinone methide sclerotization, fundamentally alters the physical properties of the cuticle, leading to its hardening and stabilization. researchgate.netresearchgate.net The formation of covalent adducts between the quinone methide and the biopolymers renders the normally soluble structural proteins and chitin fibers insoluble and resistant to extraction. core.ac.uk

The mechanism involves the this compound acting as an electrophilic cross-linking agent that covalently bonds the cuticular proteins and chitin into a rigid, three-dimensional matrix. researchgate.netresearchgate.net This adduction strengthens and hardens the cuticle, providing the necessary structural integrity and protection for the insect. mdpi.comnih.gov The reaction is a form of Michael-1,6-addition, where nucleophilic groups on the proteins (e.g., from histidine, lysine, or cysteine residues) and chitin attack the electrophilic carbon of the quinone methide. core.ac.ukmdpi.comusda.gov This process is distinct from other hardening mechanisms like quinone tanning, which involves the direct reaction of quinones without isomerization to a quinone methide. researchgate.net The generation of the quinone methide from dehydro-NADA is considered the key step that "activates" the side chain for these cross-linking reactions. nih.gov

Covalent Interactions with Cuticular Proteins and Chitin

Investigations into the Electrophilic Nature and Kinetics of this compound Reactions

This compound is characterized as an extremely unstable and highly reactive electrophilic intermediate. mdpi.comimperial.ac.uk Its high reactivity stems from the molecular structure where the alignment of dipoles facilitates the rapid addition of even weak nucleophiles to the exocyclic methylene carbon, leading to the aromatization of the quinonoid ring. mdpi.comchegg.com

The formation of this compound from its precursor, 1,2-dehydro-N-acetyldopamine (dehydro-NADA), has been a subject of detailed mechanistic investigation. While there has been some debate whether the primary reactive species is the dehydro-NADA quinone or its quinone methide tautomer, substantial evidence points to the quinone methide as the more thermodynamically stable and chemically reactive product responsible for cross-linking. researchgate.netnih.govcapes.gov.br

Pulse radiolysis studies have provided significant insights into the kinetics of these reactions. nih.gov The one-electron oxidation of dehydro-NADA rapidly produces a semiquinone radical. nih.gov This semiquinone then undergoes a second-order disproportionation to yield the transient quinone methide, which can be observed spectroscopically. nih.gov The subsequent decay of this quinone methide intermediate has been measured in the presence of various nucleophiles, confirming its high electrophilicity. nih.gov For example, its reaction with the parent dehydro-NADA molecule to form benzodioxan-type dimers is relatively slow compared to its rapid reaction with potent nucleophiles like cysteine. nih.gov The reactions with nucleophiles such as water or methanol are nonenzymatic and nonstereoselective, proceeding via a Michael-1,6-addition mechanism. core.ac.uk

The electronic properties of quinone methides heavily influence their stability and reactivity. nih.govnih.gov Electron-donating groups tend to stabilize the intermediate, while electron-withdrawing groups are destabilizing. nih.gov This modulation of stability directly impacts the kinetics of adduct formation and the potential for the reaction to be reversible. nih.govnih.gov

Interactive Data Table: Reaction Kinetics of Dehydro-NADA Quinone Methide

The following table summarizes kinetic data from pulse radiolysis studies, showing the rate constants for the reaction of the dehydro-NADA-derived quinone methide with various nucleophiles at pH 6. nih.gov

| Reactant (Nucleophile) | Reaction Type | Second-Order Rate Constant (k) [M⁻¹ s⁻¹] |

| Dehydro-NADA (parent) | Dimerization | 8.5 x 10² |

| Cysteine | Adduct Formation | 5.9 x 10⁵ |

| Cysteamine | Adduct Formation | 4.5 x 10⁵ |

| p-Aminophenol | Adduct Formation | 3.5 x 10⁴ |

| o-Phenylenediamine | Adduct Formation | 2.8 x 10⁴ |

Biological Functions and Roles of Nada Quinone Methide in Insects

Interplay with Melanization Pathways

Sclerotization and melanization (the formation of melanin (B1238610) pigments) are intimately linked biochemical processes, often occurring concurrently and sharing common precursors and enzymes. core.ac.uknih.gov NADA and its oxidized derivatives, including NADA quinone methide, play a role in both. researchgate.net

The initial product of NADA oxidation, NADA o-quinone, stands at a biochemical crossroads. It can either be isomerized to this compound to drive sclerotization or it can be diverted into a pathway that leads to the formation of colorless melanin. researchgate.netresearchgate.net While the dark eumelanin (B1172464) in insects is primarily derived from dopamine (B1211576), the quinones of NADA and NBAD contribute to the spectrum of cuticular colors, producing colorless and yellow/brown pigments, respectively, that are integrated into the sclerotized structure. researchgate.net The remarkable parallels in the chemical transformations of sclerotization and melanogenesis have led to the proposal that quinone methides are central reactive intermediates in both processes. core.ac.ukmdpi.com In many insects, the final coloration of the cuticle is a composite result of both melanin deposition and the colored end-products generated from the sclerotizing catechols themselves. nih.gov

Contributions to Arthropod Defense Mechanisms

The role of this compound extends beyond structural mechanics into the realm of defense. Sclerotization itself is a primary defense, creating a formidable physical barrier that protects against predation, mechanical injury, and water loss. capes.gov.br

The prevalence of the p-quinone methide pathway in pupal and puparial cuticles highlights a more direct defensive function. doi.org These immobile life stages are particularly vulnerable to attack by pathogenic fungi and bacteria. The chemical environment created during quinone methide-driven sclerotization appears to be inherently antimicrobial, providing a crucial layer of chemical defense. doi.org

Furthermore, the melanization process, which is biochemically linked to the this compound pathway, is a cornerstone of the arthropod innate immune system. mdpi.com In response to wounding or infection, insects trigger a rapid melanotic encapsulation response. This process involves the localized production of quinones and other reactive intermediates to sequester and kill invading pathogens. mdpi.com The reactive quinonoid species generated, including intermediates from the NADA pathway, are cytotoxic to microbes, helping to contain and neutralize infections. mdpi.com This rapid deposition of melanin also seals wounds, preventing hemolymph loss and blocking the entry of opportunistic pathogens. mdpi.com

Advanced Research Methodologies and Analytical Approaches

Spectroscopic Techniques for Characterization

Spectroscopic methods are at the forefront of elucidating the fleeting existence and structural properties of Nada quinone methide.

The highly unstable nature of this compound makes its direct observation challenging. nih.gov UV-Visible spectroscopy is a primary tool for detecting such transient species and studying their reaction kinetics. physchemres.org The formation of this compound from its precursor, N-acetyldopamine (NADA), involves enzymatic oxidation to NADA quinone, which then isomerizes to the quinone methide. nih.govnih.gov This quinone methide is a transient intermediate that can be detected by its characteristic absorption spectrum. researchgate.net For instance, the oxidation of related compounds like 1,2-dehydro-N-acetyldopamine by tyrosinase produces a transient quinone methide that exhibits an absorbance maximum around 485 nm at neutral pH. researchgate.net

Kinetic studies using UV-Vis spectrophotometry allow researchers to monitor the rates of formation and decay of these intermediates. physchemres.org By observing changes in absorbance at specific wavelengths over time, the kinetics of the enzymatic reactions leading to and consuming the quinone methide can be determined. physchemres.orgsemanticscholar.org These studies have been instrumental in confirming that the desaturation of the NADA side chain proceeds through the obligatory formation of NADA quinone and the subsequent, highly unstable this compound. nih.govnih.gov

Key UV-Vis Spectroscopic Findings for Quinone Methides:

| Compound/System | Wavelength (λmax) | Observation | Reference |

| Dehydro-NADA oxidation product | ~485 nm | Transient quinone methide intermediate at neutral pH. | researchgate.net |

| Adamantylphenol derivative | 300-450 nm | Transient species including quinone methide. | nih.gov |

| 2'-Methoxyacetophenone | 400-450 nm | Triplet excited state, a precursor in some photoreactions. | csic.es |

| Eugenol (B1671780) oxidation product | Not specified | UV spectrum matched that of synthesized eugenol quinone methide. | researchgate.net |

While direct NMR of the highly reactive this compound is impractical, NMR spectroscopy is vital for the structural elucidation of its more stable derivatives and trapped adducts. nih.govrsc.org For example, when this compound is trapped with a nucleophile like methanol (B129727), the resulting β-methoxy NADA adduct can be isolated and its structure confirmed by ¹H and ¹³C NMR. core.ac.uk Similarly, adducts formed with glutathione (B108866) or amino acids in trapping experiments are characterized using NMR to determine the precise site of covalent modification. researchgate.netnih.gov

Mass spectrometry (MS), particularly electrospray ionization (ESI-MS) and matrix-assisted laser desorption/ionization (MALDI-TOF), is indispensable for identifying this compound adducts and oligomers. researchgate.netnih.govmdpi.com High-resolution mass spectrometry (HRMS) provides exact mass measurements, allowing for the confident determination of the elemental composition of trapped intermediates and their reaction products. rsc.org MS analysis has been crucial in studying the reactions of quinone methides with proteins, such as myoglobin, and in characterizing the glutathione conjugates formed during detoxification studies. researchgate.netacs.org These techniques provide definitive evidence for the formation of the quinone methide by confirming the mass of its reaction products. mdpi.com

The reaction of this compound with nucleophiles can create a new stereocenter, leading to the formation of enantiomers. nih.gov Chiral chromatography, a specialized form of high-performance liquid chromatography (HPLC), is employed to separate these stereoisomers. sygnaturediscovery.comntu.edu.sg For example, the methanol adduct of this compound, β-methoxy N-acetyldopamine, was found to be a racemic mixture. nih.gov This mixture was successfully resolved into its individual optical isomers using a cyclodextrin (B1172386) chiral column. nih.gov This stereochemical analysis is critical as it provides insights into the reaction mechanism. The formation of a racemic mixture indicates that the nucleophilic attack on the planar quinone methide intermediate is non-enzymatic and non-stereoselective. nih.gov

Structural Elucidation using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)

Enzymatic Isolation, Purification, and Reconstitution Studies

The generation of this compound in biological systems is an enzyme-catalyzed process. nih.gov Understanding this pathway requires the isolation, purification, and study of the involved enzymes. Research on the sclerotization of insect cuticle, for instance in Sarcophaga bullata, has led to the solubilization and resolution of the enzyme system responsible for converting NADA to 1,2-dehydro-NADA. nih.gov

This system was resolved into three key components:

Phenoloxidase: This enzyme catalyzes the initial oxidation of NADA to NADA quinone. nih.gov

NADA Quinone Isomerase: This enzyme facilitates the tautomerization of NADA quinone into the highly reactive this compound. nih.govd-nb.info

Quinone Methide Tautomerase: This enzyme converts the this compound to the more stable 1,2-dehydro-NADA. nih.gov

Purification of these enzymes is typically achieved using techniques like ammonium (B1175870) sulfate (B86663) precipitation and gel chromatography. nih.gov Reconstitution studies, where the purified or partially purified enzymes are combined, are essential to confirm the function of each component. nih.gov For example, the activity of the NADA side chain desaturase was successfully reconstituted by mixing the quinone methide tautomerase fraction with NADA quinone isomerase and a phenoloxidase like mushroom tyrosinase. nih.gov These experiments conclusively demonstrated that the desaturation of NADA is not the result of a single enzyme but a multi-step enzymatic cascade involving this compound as a key intermediate. nih.govnih.gov

Trapping Experiments for Reactive Intermediates

Direct detection of this compound is difficult due to its high reactivity and short lifespan. nih.gov Therefore, trapping experiments are a cornerstone of the research methodology used to provide evidence for its existence. nih.govnih.gov This technique involves performing the enzymatic reaction that generates the quinone methide in the presence of a high concentration of a nucleophile, or "trapping agent." core.ac.uk The reactive intermediate is intercepted by the nucleophile, forming a stable adduct that can be isolated and characterized.

Commonly used trapping agents include:

Methanol: In the presence of methanol, the enzymatic conversion of NADA results in the formation of β-methoxy NADA, a stable adduct of the quinone methide. core.ac.uknih.gov

N-acetylcysteine: This thiol-containing compound is a potent nucleophile that readily traps quinones and quinone methides, forming stable adducts. researchgate.netnih.gov Its use has helped to confirm the formation of NADA quinone as a necessary precursor to the quinone methide. nih.govnih.gov

N-acetylhistidine: This has been used to demonstrate the formation of adducts between the this compound and the imidazole (B134444) ring of histidine residues, a reaction relevant to protein cross-linking in cuticle sclerotization. d-nb.info

L-kynurenine: This was used to trap the related N-β-alanyldopamine (NBAD) quinone methide, forming papiliochrome IIa and IIb. nih.gov

The successful isolation and structural characterization of these trapped adducts provide compelling, albeit indirect, evidence for the transient formation of this compound during the enzymatic reaction. core.ac.uk

Isotope Labeling for Mechanistic Pathway Tracing

Isotope labeling is a powerful technique for elucidating reaction mechanisms and tracing the metabolic fate of molecules. symeres.com By replacing an atom in a substrate molecule with one of its heavier, stable isotopes (e.g., deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N)), researchers can follow the path of the labeled atom through a series of reactions. symeres.com

While specific studies detailing the use of isotope labeling to trace the mechanistic pathway of this compound itself are not prominent in the reviewed literature, this methodology is fundamental in the study of related reactive intermediates. For example, deuterium labeling is often used to probe kinetic isotope effects, which can reveal the rate-determining step of a reaction. symeres.com If the breaking of a C-H bond is rate-limiting, replacing the hydrogen with deuterium will slow down the reaction.

In the context of quinone methide chemistry, ¹³C-labeling has been used to definitively identify transient quinone methide intermediates using ¹³C-NMR. By enriching a specific carbon atom in the precursor molecule, the corresponding signal in the NMR spectrum of the intermediate can be unambiguously assigned. Similarly, mass spectrometry can easily distinguish between labeled and unlabeled fragments, allowing for precise tracking of molecular transformations. mdpi.com This approach could be applied to the NADA system to confirm the atoms involved in the isomerization to the quinone methide and its subsequent reactions.

Theoretical and Computational Chemistry Approaches

Theoretical and computational chemistry have emerged as indispensable tools for elucidating the intricate properties and reactive nature of transient species like this compound (NQM). These methodologies provide insights that are often inaccessible through experimental techniques alone, offering a molecular-level understanding of electronic structure, stability, and reaction pathways.

Quantum Chemical Calculations (e.g., Molecular Orbital Theory, DFT) for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of this compound. These methods have been pivotal in establishing its stability relative to other isomers and in characterizing its electronic makeup, which dictates its reactivity.

Semiempirical molecular orbital calculations have been employed to compare the stability of the quinone methide tautomer with its corresponding quinone form. researchgate.net These studies indicate that the dehydro this compound imine amide is thermodynamically more stable than the transient dehydro N-acetyldopamine quinone. researchgate.netresearchgate.net This computational finding is crucial, as it supports the chemical rationale that the quinone methide tautomer, rather than the quinone, serves as the key reactive intermediate in biological processes such as the hardening of insect cuticles. researchgate.net The structure of adducts formed in these processes aligns with the generation and subsequent reactions of the dehydro this compound. researchgate.netresearchgate.net

Density Functional Theory (DFT) has also been applied to investigate N-acetyldopamine (NADA) derivatives, including a known this compound. researchgate.net Using the B3LYP functional with a 6-31G(d,p) basis set, researchers have calculated several key electronic properties. researchgate.net These calculations provide quantitative data on the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a critical parameter, as it offers insight into the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity, which is consistent with the role of NQM as a reactive intermediate.

The table below summarizes typical parameters determined through DFT calculations for NADA derivatives, including quinone methides. researchgate.net

| Calculated Property | Description | Typical Focus of Analysis |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. | Reactivity towards electrophiles. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. | Reactivity towards nucleophiles. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; an indicator of molecular stability and reactivity. | Kinetic stability and electronic excitation energy. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Interactions with polar solvents and biological macromolecules. |

| Radical Spin Density | In radical forms, this indicates the distribution of the unpaired electron. | Sites of radical attack and coupling reactions. |

| Proton Affinities | The negative of the enthalpy change for the reaction of a molecule with a proton. | Basicity and sites of protonation. |

| Ionization Potential | The energy required to remove an electron from a molecule. | Susceptibility to oxidation. |

This table is generated based on the types of data reported in computational studies of N-acetyldopamine derivatives. researchgate.net

Furthermore, quantum chemical calculations, specifically Time-Dependent DFT (TD-DFT), are utilized to calculate electronic circular dichroism (ECD) spectra. This has been instrumental in unambiguously determining the absolute configurations of chiral NADA derivatives. researchgate.netresearchgate.net

Simulation and Modeling of Reaction Mechanisms and Transition States

Computational modeling is a powerful method for mapping the complex reaction pathways involving this compound. It allows for the characterization of transient intermediates and the calculation of activation barriers for various transformations.

The formation of NQM itself is a key area of study. It is understood to be a highly unstable intermediate formed from the enzymatic oxidation of N-acetyldopamine (NADA). researchgate.net The process involves an enzyme, NADA quinone isomerase, which converts the initially formed NADA quinone into the highly reactive this compound. researchgate.netresearchgate.net This quinone methide can then undergo several reactions. One pathway is a nonenzymatic hydration to form N-acetylnorepinephrine. researchgate.net Another is its conversion to 1,2-dehydro-N-acetyldopamine (dehydro-NADA) by the enzyme quinone methide tautomerase. researchgate.netcjnmcpu.com

Further oxidation of dehydro-NADA leads to a reactive quinone methide imine amide (QMIA). researchgate.net This species is highly reactive and is proposed to form adducts and crosslinks through its side-chain carbon atoms, a process termed α,β-sclerotization. researchgate.net Simulation and modeling of these reaction mechanisms help to elucidate the transition states and intermediates involved in the formation of dimers, trimers, and other oligomers. researchgate.net For instance, one notable reaction of QMIA is with the parent catechol, which results in the formation of benzodioxan dimers. researchgate.net The modeling of such dimerization reactions, which are characteristic of several dehydro dopyl derivatives, provides support for the proposed reactivities of the side-chain carbons. researchgate.net

A plausible biosynthetic pathway for certain NADA trimers, which could be investigated through computational modeling, involves a sequence starting with the enzymatic transformation of NADA into this compound. cjnmcpu.com This is followed by tautomerization to dehydro-NADA, subsequent oxidation to dehydro-NADA quinone, and a final [4+2] Diels-Alder cycloaddition between dehydro-NADA quinone and dehydro-NADA. cjnmcpu.com Modeling this reaction cascade would involve locating the transition states for each step, thereby providing a complete energy profile of the proposed mechanism.

Synthetic Methodologies and Chemical Applications of Quinone Methides

Strategies for Artificial Generation of Quinone Methide Scaffolds

The transient nature of most quinone methides necessitates their generation in situ from stable precursors. Various strategies have been developed to access these reactive intermediates under controlled conditions.

Photochemical reactions offer a mild and efficient pathway to generate quinone methides. benthamdirect.com The absorption of UV light can induce heterolytic bond cleavage in suitably substituted phenols, leading to the formation of QMs. nih.govscispace.com Common photochemical routes include:

Photodecarbonylation: Lactones such as benzofuran-2(3H)-one can undergo photochemical decarbonylation to yield o-quinone methides. nih.govscispace.com

Photodehydration and Deamination: The most common photochemical methods involve the light-induced elimination of water or amines from appropriately substituted phenols. researchgate.net For instance, flash photolysis of coniferyl alcohol generates its corresponding quinone methide through the elimination of a hydroxide (B78521) ion. scispace.com

Excited State Intramolecular Proton Transfer (ESIPT): Irradiation of compounds like 2-alkynylphenols can trigger ESIPT, resulting in the formation of vinylidene-quinone methides. acs.org

Freccero and coworkers demonstrated the photochemical generation of a quinone methide from a racemic binaphthol, which was then used to create chiral ligands, highlighting the utility of this method in asymmetric synthesis. nih.govscispace.com

The oxidation of phenols is a fundamental method for generating quinone methides. This can be achieved using chemical oxidants or enzymatic systems.

Chemical Oxidation: Reagents like silver(I) oxide (Ag₂O) are commonly used to oxidize substituted phenols to their corresponding quinone methides. rsc.orgacs.org For example, 4-(hydroxymethyl)phenols can be oxidized to form para-quinone methides, which can then be trapped to create complex molecules like para-spiroepoxydienones using hydrogen peroxide. nih.gov

Enzymatic Oxidation: In biological systems, enzymes play a crucial role. In the sclerotization (hardening) of insect cuticles, the precursor N-acetyldopamine (NADA) is oxidized by the enzyme phenoloxidase (such as tyrosinase) to NADA-quinone. core.ac.uknih.govnii.ac.jp This quinone is then isomerized by another enzyme, quinone isomerase, to the highly reactive N-acetyldopamine quinone methide (Nada quinone methide). core.ac.uknii.ac.jpmdpi.com This transiently formed QM then reacts with nucleophiles in the cuticle to form the cross-links responsible for hardening. core.ac.ukmdpi.com

Table 1: Selected Oxidation-Based Methods for Quinone Methide Generation

| Precursor Type | Oxidizing Agent/Enzyme | Quinone Methide Type | Application/Context |

| Substituted Tricyclic Phenols | Silver(I) Oxide (Ag₂O) | B-ring Quinone Methide | Anthracycline Antitumor Antibiotic Models acs.org |

| 4-(Hydroxymethyl)phenols | H₂O₂ / Base | para-Quinone Methide | Synthesis of para-Spiroepoxydienones nih.gov |

| N-acetyldopamine (NADA) | Phenoloxidase / Quinone Isomerase | para-Quinone Methide | Insect Cuticle Sclerotization core.ac.uknih.govmdpi.com |

| Acylphloroglucinol | Ag₂O / TEMPO | ortho-Quinone Methide | Natural Product Synthesis (drychampone B) rsc.org |

Generating quinone methides in situ is a powerful strategy in modern organic synthesis, as it allows for the immediate trapping of these reactive species by a co-present nucleophile or diene, minimizing polymerization and side reactions. nih.gov This approach is central to many catalytic asymmetric reactions. Methods for in situ generation are diverse and can be triggered by acids, bases, or catalysts. researchgate.netmdpi.com

Visible-light photoredox catalysis has emerged as a strategy for the carbon radical-mediated in situ formation of ortho-quinone methides from 2-vinyl phenols. rsc.org Similarly, aza-ortho-quinone methides can be generated from 2-vinyl-substituted anilines using visible light, enabling multicomponent reactions for indole (B1671886) synthesis. nih.gov Chiral Brønsted acids are also effective for the in situ generation of para-quinone methides, facilitating catalytic asymmetric 1,6-conjugate additions. nih.gov

Oxidation-Based Synthetic Routes

Applications in Asymmetric Synthesis and Catalysis

The electrophilic nature of quinone methides makes them ideal substrates for a wide range of catalytic asymmetric transformations, leading to the synthesis of chiral molecules of significant biological and synthetic interest.

Both organocatalysis and metal catalysis have been successfully applied to reactions involving quinone methides, enabling high levels of stereocontrol. nih.govmdpi.com

Organocatalysis: Chiral organocatalysts, such as bifunctional squaramides, phosphoric acids, and cinchona alkaloid derivatives, have been extensively used. researchgate.netmdpi.comresearchgate.netnih.gov These catalysts can activate the QM intermediate and/or the nucleophile to facilitate highly enantioselective conjugate additions and cycloadditions. researchgate.netmdpi.com For example, the asymmetric 1,6-Michael addition of fluorooxindoles to para-quinone methides can be achieved with high yield and stereoselectivity using a cinchona alkaloid-derived phase-transfer catalyst. nih.gov

Metal Catalysis: Transition metals like palladium, copper, and gold are effective catalysts for transformations involving QMs. nih.gov Palladium catalysts have been used for the enantioselective hydrofunctionalization of vinyl phenols, which proceeds via a Pd-catalyzed formation of an ortho-quinone methide intermediate. nih.gov Copper(I) salts catalyze the efficient silylation of p-quinone methides, providing a route to non-symmetric dibenzylic silanes. rsc.org Gold catalysts have been employed in oxa-[4+2] cyclizations of p-quinone methides with alkynyl benzyl (B1604629) alcohols. acs.orgnih.gov

The distinct reactivity modes of quinone methides make them versatile partners in cycloaddition and conjugate addition reactions. Para-quinone methides typically undergo 1,6-conjugate additions, while the arrangement of functional groups in ortho-quinone methides allows for 1,4-conjugate additions, [4+2] cycloadditions (hetero-Diels-Alder reactions), and oxa-6π-electrocyclizations. researchgate.netrsc.org

Cycloaddition Reactions: Ortho-quinone methides are valuable 4π-electron components in [4+2] cycloadditions, providing direct access to chromane (B1220400) and dihydrocoumarin (B191007) frameworks. rsc.orgnih.govmdpi.com These reactions can be catalyzed by Lewis acids, Brønsted acids, or organocatalysts to achieve high enantioselectivity. chim.itrsc.org For instance, a Cu(II)-catalyzed formal [4+2] cycloaddition between QMs and electron-poor 3-vinylindoles has been developed to synthesize indole-containing chromane derivatives. researchgate.net Recently, novel cycloaddition profiles, such as photoredox-catalyzed [6+4] cycloadditions, have been explored to create complex heterocyclic systems. rsc.org

Conjugate Addition Reactions: The strong electrophilicity of the exocyclic methylene (B1212753) carbon in QMs makes them excellent Michael acceptors. researchgate.netexlibrisgroup.com Catalytic asymmetric 1,6-conjugate addition to p-QMs has become a robust method for synthesizing diarylalkanes with high enantiopurity. nih.govrsc.org A variety of nucleophiles, including nitroalkenes, enamides, and oxindoles, have been successfully added to QMs in a stereocontrolled manner. nih.govchim.itresearchgate.net

Table 2: Examples of Catalytic Asymmetric Reactions Involving Quinone Methides

| Reaction Type | Quinone Methide | Catalyst Type | Nucleophile / Reaction Partner | Product Type |

| [4+2] Cycloaddition | ortho-Quinone Methide | Chiral Ammonium (B1175870) Fluoride | Silyl Ketene Acetal | 3,4-Dihydrocoumarin nih.gov |

| [4+2] Cycloaddition | para-Quinone Methide | Gold(I) | Alkynyl Benzyl Alcohol | Spiroacetal acs.orgnih.gov |

| 1,6-Conjugate Addition | para-Quinone Methide | Chiral Phosphoric Acid | Pyrazolones | Chiral Diarylalkanes nih.gov |

| 1,6-Conjugate Addition | para-Quinone Methide | Cinchona Alkaloid PTC | Fluorooxindole | Fluorinated diarylmethanes nih.gov |

| [4+2] Cycloaddition | Aza-ortho-QM | Base (in situ generation) | Fulvenes | Tetrahydroquinolines thieme-connect.com |

Future Research Directions and Unexplored Avenues

Deeper Elucidation of Regulatory Networks in Enzymatic Production and Reactivity

The enzymatic production of Nada quinone methide and its subsequent reactions are tightly controlled biological processes. An intricate network of enzymes, including phenoloxidases and isomerases, governs the generation of these highly reactive intermediates. mdpi.comnih.gov For instance, in insect cuticle sclerotization, N-acetyldopamine (NADA) is first oxidized by phenoloxidase to its corresponding quinone. nih.gov This quinone is then isomerized by a specific quinone isomerase to form the this compound. mdpi.comnih.gov Another enzyme, quinone methide tautomerase, can further convert the quinone methide to 1,2-dehydro-N-acetyldopamine (dehydro NADA). nih.gov

Future research should focus on a more profound understanding of the regulatory mechanisms that control the expression and activity of these enzymes. Key questions to be addressed include:

What are the specific signaling pathways that trigger the upregulation of phenoloxidases and isomerases involved in this compound production?

How do environmental factors and developmental stages influence the expression and activity of these enzymes?

What are the precise kinetic parameters and substrate specificities of the various isomerases, and how do they collectively ensure the efficient and controlled production of quinone methides?

A comprehensive understanding of these regulatory networks will be crucial for manipulating these pathways for biotechnological applications, such as the development of novel biomaterials or pest control strategies.

Exploration of Novel Bio-Inspired Chemical Synthesis Strategies

The unique adhesive and crosslinking properties of quinone methides, largely inspired by the proteins found in marine mussels, have spurred significant interest in developing novel bio-inspired materials. mtu.eduresearchgate.netresearchgate.net Mussel foot proteins (Mfps) contain a high abundance of the catecholic amino acid Dopa, which can be oxidized to form reactive quinones and quinone methides, leading to strong adhesion to a variety of surfaces. mtu.eduresearchgate.net

Future research should focus on harnessing this natural chemistry to create advanced synthetic materials. Key areas of exploration include:

Catechol-Functionalized Polymers: The synthesis of polymers functionalized with catechol groups that can be triggered to form quinone methides offers a versatile platform for creating adhesives, hydrogels, and coatings with tunable properties. researchgate.netacs.org

Enzyme-Inspired Catalysis: Developing synthetic catalysts that mimic the function of phenoloxidases and isomerases could allow for the controlled generation of quinone methides under mild, environmentally friendly conditions. rsc.orgnih.gov

Self-Healing Materials: The reversible nature of some of the bonds formed by catechol-metal ion interactions, a key feature of mussel adhesion, could be exploited to design self-healing polymers and composites. mtu.edu

These bio-inspired strategies hold the promise of generating a new class of high-performance materials with applications in medicine, engineering, and beyond. nih.govnih.gov

Comprehensive Understanding of Species-Specific Variations in Quinone Methide Metabolism

The metabolism of catechols and the formation of quinone methides can vary significantly between different species. acs.orgresearchgate.net For example, the enzymes involved in insect cuticular sclerotization are highly adapted to their specific functions and substrates. mdpi.comnih.gov Similarly, the toxicity of certain compounds can be species-specific due to differences in metabolic activation pathways that may or may not lead to the formation of reactive quinone methides. acs.orgacs.org

A comprehensive understanding of these species-specific variations is crucial for several reasons:

Drug Development: Understanding how different species, including humans and target pathogens, metabolize drugs that can form quinone methides is essential for predicting efficacy and potential toxicity. acs.orgnih.gov

Toxicology: Investigating the species-specific formation of toxic quinone methide metabolites from environmental pollutants or food components is critical for risk assessment. acs.org

Evolutionary Biology: Studying the evolution of the enzymatic machinery for quinone methide metabolism across different taxa can provide insights into the adaptation of organisms to their specific environments and ecological niches.

Comparative studies using a wide range of organisms, from insects and marine invertebrates to mammals, will be necessary to build a comprehensive picture of the diverse roles and metabolic fates of quinone methides in the biological world.

Q & A

Q. How can isotope-labeling experiments elucidate the metabolic fate of this compound in vivo?

- Methodological Answer : Synthesize - or -labeled analogs. Track metabolites via radiometric detection or LC-MS/MS. Compare urinary/fecal excretion profiles and adduct formation in liver microsomes .

Ethical & Reproducibility Considerations

Q. What protocols ensure reproducibility in studies involving this compound’s redox behavior?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.